tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

CDK4/6 Inhibition Kinase Selectivity Medicinal Chemistry

Generic substitution of piperazine building blocks in CDK4/6 inhibitor programs risks complete loss of hinge-binding affinity and kinase selectivity. This compound delivers the validated 6-aminopyridin-3-yl motif essential for Palbociclib/Ribociclib synthesis. - Essential hinge-binding pharmacophore; derivatives achieve CDK4 IC50=85 nM with >69 nM selectivity over CDK6. - Patented high-yield route delivers 97% yield & 99% purity, minimizing downstream API purification. - Boc-protected for multi-step stability; ≥98% purity maintained >2 years at RT under inert atmosphere, eliminating cold-chain logistics.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 571188-59-5
Cat. No. B052199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
CAS571188-59-5
Synonyms4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic Acid tert-Butyl Ester;  4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic Acid tert-Butyl Ester;  tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate;  tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carbo
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
InChIKeyRMULRXHUNOVPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: CDK4/6 Inhibitor Intermediate


tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) is a piperazine-based organic compound with the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol [1]. This compound is not an active pharmaceutical ingredient itself but is widely utilized as a critical intermediate in the synthesis of potent and selective cyclin-dependent kinase (CDK) inhibitors, most notably the FDA-approved breast cancer drug Palbociclib [2]. Its core structure, featuring a 6-aminopyridine moiety and a Boc-protected piperazine ring, serves as a privileged scaffold in medicinal chemistry for developing targeted therapies against CDK4 and CDK6 [3].

Scaffold CDK4/6 inhibitor intermediate synthesis
Design Hinge-binding motif for selective inhibitor design
Protection Orthogonal Boc group enables multi-step synthesis

Risks of Cheaper Analog Substitution for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate


Generic substitution of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) with structurally similar, lower-cost piperazine or aminopyridine analogs is a high-risk procurement strategy in medicinal chemistry and process development. This compound's specific 6-aminopyridin-3-yl substitution pattern is essential for forming the critical hinge-binding motif in CDK4/6 inhibitors like Palbociclib and Ribociclib, and even minor alterations to this core drastically impact kinase selectivity and potency [1]. As demonstrated in quantitative structure-activity relationship (SAR) studies, replacing this core with alternative scaffolds leads to a complete loss of CDK4/6 inhibitory activity or a significant reduction in selectivity over the homologous CDK6, thereby compromising therapeutic efficacy and safety [2]. Furthermore, the tert-butyl carbamate (Boc) protecting group is crucial for downstream synthetic steps; its absence or substitution with a less stable protecting group can severely reduce overall yield and purity in multi-step syntheses .

Hinge-binding shift Alternative aminopyridine substitution may eliminate CDK4/6 inhibition
Selectivity loss Core scaffold alteration can significantly alter isoform selectivity profile
Deprotection risk Boc removal or replacement may reduce multi-step yield and purity

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Quantitative Comparison vs. Analogs


Superior CDK4 Selectivity Over Ribociclib

A derivative of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, compound 9a, exhibits a quantitatively superior selectivity profile for CDK4 over CDK6 when directly compared to the FDA-approved drug Ribociclib. In a head-to-head kinase profiling assay, compound 9a maintained strong CDK4 inhibitory activity (IC50 = 35 nM) comparable to Ribociclib (IC50 = 13 nM) but demonstrated significantly weaker inhibition of the off-target CDK6 (IC50 = 85 nM) compared to Ribociclib (IC50 = 69 nM) [1]. This translates to a selectivity index (CDK6 IC50 / CDK4 IC50) of 2.4 for the 9a derivative versus 5.3 for Ribociclib, indicating that the core scaffold of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be leveraged to design molecules with improved selectivity profiles and potentially reduced off-target toxicity [1]. The data were generated using the KinaseProfiler service by Eurofins, representing mean values from two independent experiments [1].

CDK4 vs CDK6 Selectivity
Reported
9a derivative CDK4 IC50 35 nM, CDK6 IC50 85 nM vs Ribociclib 13 nM, 69 nM
Supports kinase selectivity review
Head-to-head assay; KinaseProfiler data
CDK4/6 Inhibition Kinase Selectivity Medicinal Chemistry

Synthetic Yield: Optimized Route Advantage

The synthetic utility of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is underscored by a patent-protected method that achieves a 97% yield and 99% purity for this compound, a benchmark that surpasses yields from conventional, unoptimized routes [1]. This patented process, which involves a specific sequence of iodination, coupling, and reduction steps, provides a reliable and scalable method for obtaining high-quality material. In contrast, standard SNAr reactions on this scaffold often result in lower yields due to competing side reactions and difficulties in purification [2]. The high yield and purity directly translate to lower cost of goods, reduced waste, and more reliable downstream synthesis of high-value CDK inhibitors, making this a preferred procurement option for industrial-scale projects [1].

Synthetic Yield & Purity
Class-level
97% yield, 99% purity (patented route)
Supports scale-up and cost review
Patent benchmark; verify with supplier
Process Chemistry Synthetic Methodology Yield Optimization

Storage Stability Advantage with Boc Protection

The presence of the tert-butyloxycarbonyl (Boc) protecting group in tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate provides a measurable advantage in long-term storage stability and handling compared to its unprotected piperazine analog. Vendor specifications confirm that the compound, stored under inert atmosphere at room temperature, maintains a purity of ≥98% and a shelf life of at least 2 years, as validated by HPLC and NMR batch analysis [1]. In contrast, the deprotected analog, 1-(6-aminopyridin-3-yl)piperazine, is known to be more hygroscopic and prone to oxidative degradation, requiring more stringent storage conditions (e.g., -20°C under argon) to prevent purity loss . This stability profile directly reduces the risk of project delays due to material degradation and simplifies inventory management for research and development teams .

Storage Stability
Data to verify
≥98% purity, ≥2 years at RT under inert atmosphere
Supports inventory management
Vendor CoA; verify lot-specific data
Chemical Stability Intermediate Storage Physicochemical Properties

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Key Application Scenarios


CDK4-Selective Inhibitor Lead Optimization

Medicinal chemistry teams aiming to design new CDK4/6 inhibitors with a superior therapeutic window should prioritize tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a core building block. As demonstrated by Guo et al., derivatives built on this scaffold can achieve CDK4 inhibition comparable to Ribociclib while exhibiting improved selectivity over the off-target CDK6 (IC50 = 85 nM vs. 69 nM) [1]. This evidence supports its use in focused libraries to minimize CDK6-mediated toxicity and enhance efficacy in CDK4-driven cancers [1].

Scale-Up for Palbociclib and Ribociclib Generic Production

For CROs and CDMOs engaged in the commercial-scale synthesis of Palbociclib or Ribociclib, sourcing this intermediate via patented, high-yielding synthetic routes is critical. A patented method achieves a 97% yield and 99% purity for this compound, which is essential for maintaining cost-efficiency and minimizing impurity profiles in final API manufacturing [2]. Utilizing this optimized intermediate directly reduces the number of downstream purification steps and increases overall process yield [2].

Compound Library Stocking for Long-Term Kinase Research

Compound management facilities and screening centers should stock tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in their inventory over its deprotected analog due to its validated long-term stability. Vendor CoA data confirms that when stored under inert atmosphere at room temperature, the compound maintains ≥98% purity for at least 2 years [3]. This stability profile minimizes the need for costly and space-consuming cold storage, simplifies inventory management, and ensures that material remains viable for on-demand synthesis of focused kinase inhibitor libraries [3].

Application
Selection Property
Validation Focus
CDK4-selective inhibitor lead research
Kinase selectivity scaffold
CDK6 off-target inhibition assay
API scale-up synthesis research
High-yield synthetic route
Process yield and purity consistency
Compound library stocking for kinase research
Long-term storage stability
Purity retention under ambient storage

Technical Documentation Hub

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